molecular formula C16H18N2O2S B5316806 N-{3-[(2-methylbutanoyl)amino]phenyl}thiophene-2-carboxamide

N-{3-[(2-methylbutanoyl)amino]phenyl}thiophene-2-carboxamide

Cat. No.: B5316806
M. Wt: 302.4 g/mol
InChI Key: UXUJVCMHDWDUDJ-UHFFFAOYSA-N
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Description

N-{3-[(2-methylbutanoyl)amino]phenyl}thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a thiophene ring, a phenyl group, and an amide linkage

Properties

IUPAC Name

N-[3-(2-methylbutanoylamino)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-3-11(2)15(19)17-12-6-4-7-13(10-12)18-16(20)14-8-5-9-21-14/h4-11H,3H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUJVCMHDWDUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2-methylbutanoyl)amino]phenyl}thiophene-2-carboxamide typically involves the following steps:

    Formation of the Amide Bond: The initial step involves the reaction of 3-aminoacetophenone with 2-methylbutanoyl chloride in the presence of a base such as triethylamine to form the intermediate N-{3-[(2-methylbutanoyl)amino]phenyl}acetamide.

    Cyclization: The intermediate is then subjected to cyclization with thiophene-2-carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2-methylbutanoyl)amino]phenyl}thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The phenyl and thiophene rings can undergo electrophilic substitution reactions with reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) or nitric acid (HNO3) in sulfuric acid (H2SO4).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

N-{3-[(2-methylbutanoyl)amino]phenyl}thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-{3-[(2-methylbutanoyl)amino]phenyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-{3-[(2-methylbutanoyl)amino]phenyl}furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-{3-[(2-methylbutanoyl)amino]phenyl}pyrrole-2-carboxamide: Contains a pyrrole ring instead of a thiophene ring.

Uniqueness

N-{3-[(2-methylbutanoyl)amino]phenyl}thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its furan and pyrrole analogs. This uniqueness makes it a valuable compound for specific applications in materials science and medicinal chemistry.

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